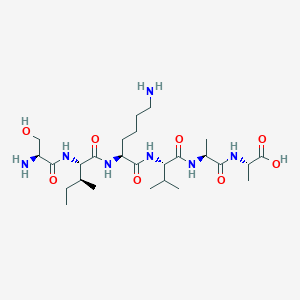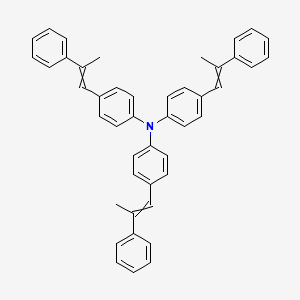
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine is an organic compound with the molecular formula C45H39N and a molecular weight of 593.8 g/mol . This compound is characterized by its triphenylamine core structure, which is functionalized with phenylprop-1-en-1-yl groups. It is known for its unique electronic properties and is used in various scientific and industrial applications.
Preparation Methods
The synthesis of Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-(2-phenylprop-1-en-1-yl)phenylamine.
Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent such as toluene or dichloromethane. A base such as potassium carbonate is often used to facilitate the reaction.
Synthetic Route: The key step involves the coupling of the 4-(2-phenylprop-1-en-1-yl)phenylamine with a triphenylamine core.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine undergoes various chemical reactions, including:
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas, and electrophiles for substitution reactions.
Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted phenylprop-1-en-1-yl compounds.
Scientific Research Applications
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine exerts its effects involves:
Molecular Targets: The compound interacts with various molecular targets, including enzymes and receptors, through its phenylprop-1-en-1-yl groups.
Pathways Involved: It can modulate signaling pathways by binding to specific proteins and altering their activity.
Comparison with Similar Compounds
Tris(4-(2-phenylprop-1-en-1-yl)phenyl)amine can be compared with other similar compounds, such as:
Tris(4-(triazol-1-yl)phenyl)amine: This compound has a similar triphenylamine core but is functionalized with triazolyl groups.
Tris(4-(2-thienyl)phenyl)amine: This compound contains thiophene groups instead of phenylprop-1-en-1-yl groups.
Tris(4-carbazoyl-9-yl phenyl)amine: This compound features carbazole groups and is used in the production of OLEDs due to its excellent charge transport properties.
Properties
Molecular Formula |
C45H39N |
|---|---|
Molecular Weight |
593.8 g/mol |
IUPAC Name |
4-(2-phenylprop-1-enyl)-N,N-bis[4-(2-phenylprop-1-enyl)phenyl]aniline |
InChI |
InChI=1S/C45H39N/c1-34(40-13-7-4-8-14-40)31-37-19-25-43(26-20-37)46(44-27-21-38(22-28-44)32-35(2)41-15-9-5-10-16-41)45-29-23-39(24-30-45)33-36(3)42-17-11-6-12-18-42/h4-33H,1-3H3 |
InChI Key |
FYVWACJHHILNDP-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C=C(C)C3=CC=CC=C3)C4=CC=C(C=C4)C=C(C)C5=CC=CC=C5)C6=CC=CC=C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



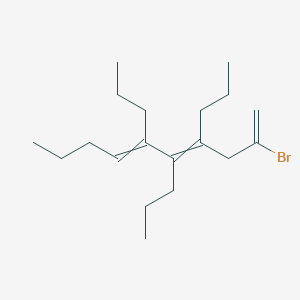
![Tributyl[3-ethenyl-2,4-bis(methoxymethyl)phenyl]stannane](/img/structure/B12518729.png)
![Ethanol, 2-[[3-butyl-4-[(2-methylphenyl)amino]-8-quinolinyl]oxy]-](/img/structure/B12518762.png)

![1H-Imidazole, 4-[1-(2,3-dihydro-1H-inden-1-yl)ethyl]-](/img/structure/B12518772.png)
![10-Methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]thiazepine-8-carbaldehyde 5-oxide](/img/structure/B12518780.png)
![2'-Deoxy-N-[(naphthalen-1-yl)carbamoyl]adenosine](/img/structure/B12518782.png)
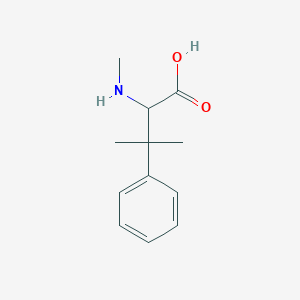
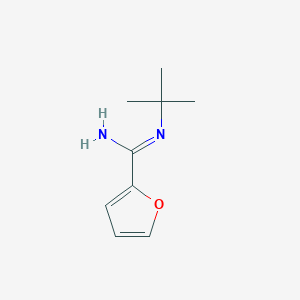
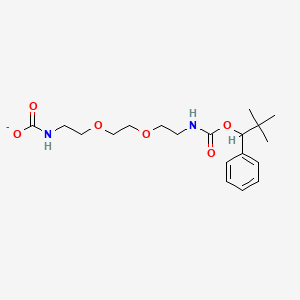
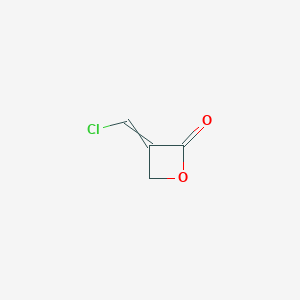
![N,N-Dimethyl-4-phenyl-6-[(prop-2-en-1-yl)oxy]-1,3,5-triazin-2-amine](/img/structure/B12518796.png)
